![molecular formula C19H22N2O2S B2427178 3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide CAS No. 946367-92-6](/img/structure/B2427178.png)
3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-methyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide” is a complex organic compound. It has a molecular formula of C19H22N2O2S and a molecular weight of 342.46. The compound contains a tetrahydroquinoline group, which is a common structure in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydroquinoline group, a thiophene group, and a butanamide group. Tetrahydroquinolines are bicyclic structures with one nitrogen atom, and thiophenes are aromatic compounds with a sulfur atom. Butanamides are derivatives of butanoic acid with an amide functional group .Chemical Reactions Analysis
Tetrahydroquinoline derivatives are known to participate in various chemical reactions. They often act as ligands in metal-catalyzed reactions or as intermediates in the synthesis of other complex organic compounds .Wissenschaftliche Forschungsanwendungen
Therapeutic Potential and Mechanism of Action
Anticancer and Antimicrobial Properties : Tetrahydroisoquinoline derivatives have been extensively studied for their potential in treating various types of cancer and infectious diseases. The US FDA's approval of trabectedin, a molecule within this class, for treating soft tissue sarcomas highlights the significant anticancer potential of these compounds. Additionally, tetrahydroisoquinolines exhibit promising activity against infectious diseases such as malaria, tuberculosis, HIV, HSV infections, and leishmaniasis. Their unique mechanism of action and ability to be developed as novel drugs for a broad range of therapeutic activities underscore their importance in scientific research (Singh & Shah, 2017).
Synthetic Methods and Biological Activity : The synthesis and crystal structure analysis of N-substituted tetrahydroquinoline derivatives reveal their potential biological activities. For example, the synthesis of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide and its confirmed structure through various analytical methods set the foundation for investigating its antimicrobial properties, particularly against Mycobacterium phlei (Bai et al., 2012).
Innovative Synthetic Approaches : Research on catalytic enolate arylation and in situ functionalization for modular isoquinoline synthesis demonstrates the versatility and efficiency of creating substituted isoquinolines. This methodology, which results in high yields of 3-amino-4-alkyl isoquinolines, illustrates the innovative synthetic routes being explored to harness the therapeutic potential of these compounds (Pilgrim et al., 2013).
Phenothiazine Derivatives and Anticancer Activity : The synthesis of tertiary phenothiazine derivatives incorporating a quinoline and a pyridine fragment has led to compounds with significant antiproliferative activity against various cancer cell lines. This research not only expands the chemical diversity of active compounds but also contributes to the ongoing search for more effective and safer anticancer drugs (Empel et al., 2021).
Zukünftige Richtungen
The tetrahydroquinoline group is a common structure in many biologically active compounds, and there is ongoing research into the development of new tetrahydroquinoline derivatives with improved properties . This compound, with its additional thiophene and butanamide groups, could be a candidate for further study in this area.
Eigenschaften
IUPAC Name |
3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-13(2)11-18(22)20-15-8-7-14-5-3-9-21(16(14)12-15)19(23)17-6-4-10-24-17/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDOCRLBERHQGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(CCCN2C(=O)C3=CC=CS3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
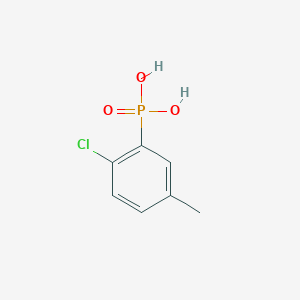
![2-[3-(1,3-benzodioxol-5-ylmethyl)-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-benzyl-N-ethylacetamide](/img/structure/B2427097.png)

![3-[(4-Methylphenyl)methyl]-1-benzothiophene-2-carboxylic acid](/img/structure/B2427099.png)

![3,4,7,8,9,9a-Hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-6-one;hydrochloride](/img/structure/B2427102.png)

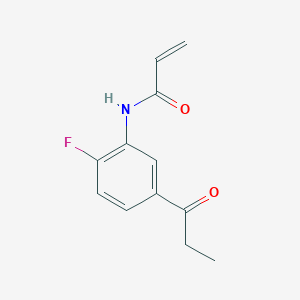
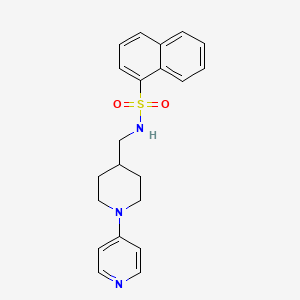


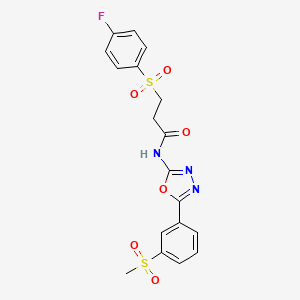
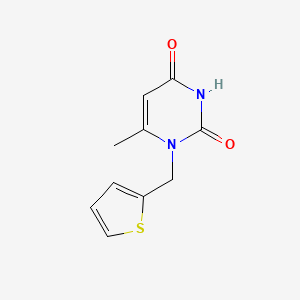
![N-[(1S)-1-(4-Ethylphenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2427118.png)
